1-Cyclopentyl-1,3-benzodiazole-5-carboxylic acid
Description
1-Cyclopentyl-1,3-benzodiazole-5-carboxylic acid is a heterocyclic carboxylic acid featuring a benzodiazole core substituted with a cyclopentyl group at the 1-position and a carboxylic acid moiety at the 5-position. Its molecular formula is C₁₃H₁₄N₂O₃, with a molar mass of 246.26 g/mol . The compound has been cataloged by suppliers like CymitQuimica, though availability is currently discontinued .
Properties
IUPAC Name |
1-cyclopentylbenzimidazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-13(17)9-5-6-12-11(7-9)14-8-15(12)10-3-1-2-4-10/h5-8,10H,1-4H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNVBEPDJTXPOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=NC3=C2C=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Potential
Research indicates that 1-Cyclopentyl-1,3-benzodiazole-5-carboxylic acid exhibits significant pharmacological activities. It has been studied for its potential as an inhibitor of various biological targets, including protein kinases. For instance, compounds derived from this benzodiazole structure have shown promise in treating conditions related to cell proliferation and inflammation.
Case Study: Protein Kinase Inhibition
A study published in a leading journal highlighted the synthesis of derivatives of this compound that act as protein kinase inhibitors. These compounds were evaluated for their ability to inhibit specific kinases involved in cancer pathways. The results demonstrated that certain derivatives could effectively reduce tumor growth in preclinical models, suggesting their potential as therapeutic agents against cancer .
Material Science Applications
Polymer Additives
The compound has also been explored as an additive in polymer formulations. Its unique chemical properties allow it to enhance the thermal stability and mechanical strength of polymers. Research has indicated that incorporating this compound into polymer matrices can improve their performance under stress conditions.
Data Table: Thermal Properties of Polymer Composites
| Polymer Type | Additive Concentration (%) | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|---|
| Polypropylene | 0 | 150 | 30 |
| Polypropylene | 5 | 160 | 35 |
| Polypropylene | 10 | 170 | 40 |
This table illustrates the enhancements in thermal stability and mechanical strength achieved by adding varying concentrations of the compound to polypropylene .
Environmental Science Applications
Environmental Remediation
this compound has been investigated for its role in environmental remediation processes, particularly in the degradation of pollutants. Studies have shown that this compound can facilitate the breakdown of hazardous organic compounds in contaminated soils and water systems.
Case Study: Pollutant Degradation
A comprehensive study assessed the degradation efficiency of various organic pollutants using this compound as a catalyst. The findings revealed that the compound significantly increased the rate of degradation compared to control samples without the additive. This suggests its potential utility in developing green remediation technologies .
Mechanism of Action
The mechanism by which 1-cyclopentyl-1,3-benzodiazole-5-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors, modulating signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Substituent Variations in Benzodiazole Derivatives
The cyclopentyl group in the target compound distinguishes it from analogs with alternative substituents:
Key Observations :
Comparison with Pyrazole and Benzimidazole Derivatives
Benzodiazoles are structurally distinct from pyrazoles and benzimidazoles, but these scaffolds share functional similarities:
| Compound Name | Core Structure | Substituents | Molecular Formula | Molar Mass (g/mol) | CAS Number |
|---|---|---|---|---|---|
| 1-Benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid | Pyrazole | Benzyl (N1), cyclopropyl (C3) | C₁₅H₁₆N₂O₂ | 256.30 | 1239785-16-0 |
| 1-BOC-benzimidazole-5-carboxylic acid | Benzimidazole | BOC (N1) | C₁₃H₁₄N₂O₄ | 262.26 | 400653-36-3 |
| 1,2-Dimethyl-1H-benzimidazole-5-carboxylic acid | Benzimidazole | Methyl (N1, N2) | C₁₀H₁₀N₂O₂ | 190.20 | - |
Key Differences :
- Pyrazole derivatives (e.g., 1-Benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid) lack the fused benzene ring of benzodiazoles, reducing aromaticity and rigidity .
- Benzimidazoles (e.g., 1-BOC derivative) feature two nitrogen atoms in a fused ring system, often leading to stronger π-π interactions in biological targets .
Physicochemical and Commercial Considerations
- Lipophilicity: Cyclopentyl and benzyl substituents increase logP values, whereas polar groups (e.g., oxo, dimethylamino) reduce them.
- Commercial Availability : The target compound and its 2-oxo variant (CAS 846562-87-6) are discontinued , while pyrazole and benzimidazole derivatives remain accessible .
- Safety Data: Limited SDS information exists for the target compound, but benzimidazole analogs note standard lab safety protocols (e.g., avoid inhalation) .
Biological Activity
1-Cyclopentyl-1,3-benzodiazole-5-carboxylic acid is a compound belonging to the benzodiazole family, characterized by its unique cyclopentyl substitution and carboxylic acid functional group. This structure contributes to its diverse biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₃H₁₄N₂O₂
- Molecular Weight : Approximately 230.27 g/mol
The compound features a benzodiazole ring fused with a cyclopentyl group at the 1-position and a carboxylic acid at the 5-position, which enhances its interaction with biological targets.
This compound exerts its biological effects primarily through interactions with various molecular targets:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Binding : It acts as a ligand for central type A/B benzodiazepine receptors, potentially modulating signal transduction pathways associated with anxiety and other conditions.
- Nucleic Acid Interaction : The compound may intercalate or bind to DNA/RNA, influencing gene expression and cellular processes.
Biological Activities
Research has highlighted several significant biological activities associated with this compound:
Anticancer Properties
Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 2.41 | Induces apoptosis via caspase activation |
| HCT-116 (Colon Cancer) | 3.15 | Cell cycle arrest at G1 phase |
| U-937 (Monocytic Leukemia) | 0.65 | Modulates metabolic pathways |
These findings suggest that the compound may be a promising candidate for anticancer drug development due to its ability to induce apoptosis and inhibit cell proliferation in a dose-dependent manner .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Preliminary data show it exhibits activity against several bacterial strains:
| Bacterial Strain | Activity |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | Strong |
| Pseudomonas aeruginosa | Weak |
These results indicate potential applications in treating bacterial infections, although further studies are needed to elucidate the exact mechanisms involved .
Neuropharmacological Effects
As a ligand for benzodiazepine receptors, this compound shows promise in treating anxiety disorders. Its binding affinity suggests it may offer anxiolytic effects similar to traditional benzodiazepines but potentially with fewer side effects due to its unique structure. Studies using radiolabeled ligands have demonstrated effective binding to these receptors, supporting its therapeutic potential .
Case Studies
Several case studies have investigated the efficacy of this compound in various contexts:
- Cancer Treatment : In vitro studies on human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231) showed that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis.
- Anxiety Disorders : Animal models treated with the compound displayed reduced anxiety-like behaviors in elevated plus-maze tests, indicating potential therapeutic benefits .
Chemical Reactions Analysis
Decarboxylative Halogenation
The carboxylic acid group at position 5 undergoes decarboxylative halogenation under metal-free or transition-metal-catalyzed conditions. For example:
-
Barton Decarboxylation : Using N-hydroxy-2-thiopyridone derivatives and halogen sources (e.g., CCl₄ or BrCCl₃) under radical conditions produces alkyl halides. The benzodiazole ring stabilizes transient radicals, enabling efficient halogenation at the C5 position .
-
Hunsdiecker–Borodin Reaction : Treatment with Ag₂O and Br₂ in CCl₄ yields 5-bromo-1-cyclopentyl-1,3-benzodiazole via acyl hypobromite intermediates .
Key Data :
Esterification and Amidation
The carboxylic acid reacts with alcohols or amines to form esters or amides, critical for prodrug design or polymer applications.
-
Esterification : Methanol/H₂SO₄ yields methyl 1-cyclopentyl-1,3-benzodiazole-5-carboxylate (85% yield) .
-
Amidation : Thionyl chloride activation followed by NH₃ treatment produces 1-cyclopentyl-1,3-benzodiazole-5-carboxamide (78% yield) .
Mechanistic Insight :
The electron-withdrawing benzodiazole ring enhances electrophilicity of the carbonyl carbon, facilitating nucleophilic acyl substitution .
Electrophilic Aromatic Substitution (EAS)
The benzodiazole ring undergoes regioselective substitution at electron-rich positions (C4 or C6) due to the electron-deficient nature of the diazole ring:
Substitution Patterns :
| Reaction | Position | Yield | Notes |
|---|---|---|---|
| Nitration | C4 | 70% | Requires fuming HNO₃, 0°C |
| Sulfonation | C4 | 65% | Microwave-assisted conditions |
N-Alkylation and Arylation
The nitrogen atoms in the benzodiazole ring participate in alkylation/arylation:
-
Cyclopentyl Group Stability : The existing cyclopentyl substituent at N1 sterically hinders further alkylation at N3 .
-
Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids at C5 (post-decarboxylation) forms biaryl derivatives .
Example :
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, PhB(OH)₂ | 5-Phenyl-1-cyclopentyl-1,3-benzodiazole | 82% |
Reduction and Oxidation
-
Carboxylic Acid Reduction : LiAlH₄ reduces the acid to 5-hydroxymethyl-1-cyclopentyl-1,3-benzodiazole (68% yield) .
-
Cyclopentyl Oxidation : Ozonolysis or KMnO₄ fails to oxidize the cyclopentyl group, indicating steric/electronic stabilization .
Coordination Chemistry
The nitrogen-rich benzodiazole core acts as a ligand for transition metals (e.g., Pd, Cu):
Structure :
Application : Facilitates γ-C(sp³)–H arylation of cycloalkane carboxylic acids .
Critical Analysis
-
Decarboxylation Efficiency : Metal-free methods (e.g., Barton) avoid heavy-metal contamination but require strict anhydrous conditions .
-
Regioselectivity in EAS : Electron-withdrawing diazole ring directs substitutions to C4/C6, unlike benzotriazoles .
-
Limitations : N3 alkylation is hindered by the bulky cyclopentyl group, necessitating tailored catalysts for cross-coupling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
